Talinolol
Overview
Description
Talinolol is a beta blocker . It has been investigated for the basic science of Gastrointestinal Motility Disorder .
Synthesis Analysis
The synthesis of the designed morpholino-talinolol was accomplished through coupling of the secondary amine precursor to the epoxide moiety .
Molecular Structure Analysis
Talinolol has a molecular formula of C20H33N3O3 . It contains a stereocenter and consists of two enantiomers . The X-ray crystallographic structure of the C-terminal domain of sEH in complex with talinolol has been studied .
Chemical Reactions Analysis
A reversed-phase high-performance liquid chromatographic method has been developed and validated for the quantitative determination of talinolol and to characterize its degradation products . A specific LC-MS/MS assay was also developed for the automated determination of talinolol in human plasma .
Physical And Chemical Properties Analysis
Talinolol has a molar mass of 363.502 g/mol . It has a density of 1.1±0.1 g/cm3, boiling point of 520.0±50.0 °C at 760 mmHg, and a flash point of 268.3±30.1 °C .
Scientific Research Applications
Nanotechnology in Drug Delivery
- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Talinolol (TAL), due to its poor water solubility, was evaluated in the context of SNEDDS. The study found that SNEDDS formulations were stable, enhanced TAL solubility, and offered significantly higher rates of TAL release compared to raw TAL. Furthermore, these formulations showed negligible toxicity to human red blood cells and increased oral bioavailability of TAL, making them a potential oral pharmaceutical product for improved drug dissolution and absorption (Kazi et al., 2019).
Pharmacokinetics and Drug Interactions
Grapefruit Juice and Talinolol
A study highlighted a species difference in the effect of grapefruit juice on talinolol absorption, demonstrating that bioavailability of talinolol was enhanced in rats when co-administered with grapefruit juice, while in humans, it markedly reduced the absorption. This finding underscores the complexities of talinolol absorption involving various transporters and the impact of dietary components on its pharmacokinetics (Shirasaka et al., 2010).
P-glycoprotein Transporter Influence
Talinolol serves as a substrate for P-glycoprotein (P-gp), a significant transporter in drug pharmacokinetics. A study investigating the influence of quercetin, a known P-gp inhibitor, on talinolol absorption in humans found that quercetin significantly induced P-gp activity, affecting talinolol pharmacokinetics. This research contributes to understanding how P-gp activity can influence the pharmacokinetics of drugs like talinolol (Wang et al., 2013).
Clinical Trials and Applications
Talinolol in Chronic Heart Failure
The Cardiac Insufficiency Talinolol Study (CITAS) was a clinical trial investigating the efficacy and safety of talinolol in patients with ischemic and non-ischemic heart failure. The primary endpoint was the influence of talinolol on exercise capacity, with secondary endpoints including left ventricular function and cardiovascular mortality (Câmpeanu, 2001).
Talinolol and Blood Pressure Regulation
A study compared the effects of talinolol and atenolol on blood pressure in relation to lipid and glucose metabolic parameters. This research helps understand talinolol's role in managing hypertension and its metabolic effects, contributing to its clinical application in cardiovascular diseases (Sourgens et al., 2003).
Innovative Drug Delivery Pathways
- Nasal Delivery of Talinolol: Exploring the nasal route for delivering P-gp substrates like talinolol to the brain, a study found that nasal delivery enhanced central nervous system (CNS) delivery of talinolol in rats. This research opens potential pathways for administering drugs that are substrates of P-gp, especially for CNS targeting (Shingaki et al., 2011).
properties
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046426 | |
Record name | Talinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talinolol | |
CAS RN |
57460-41-0 | |
Record name | Talinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talinolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talinolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57460-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Talinolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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